molecular formula C14H25N3 B11735041 butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735041
M. Wt: 235.37 g/mol
InChI Key: JPJJJIQTCSDSGX-UHFFFAOYSA-N
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Description

Butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butyl group attached to a pyrazole ring, which is further substituted with a cyclopentyl and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the butyl group. One common method is the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent alkylation reactions introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or amines.

Scientific Research Applications

Butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methyl-1H-pyrazole: Similar structure but lacks the cyclopentyl group.

    Cyclopentylmethylamine: Contains the cyclopentyl and methyl groups but lacks the pyrazole ring.

    3-Methyl-1H-pyrazole: Contains the pyrazole ring and methyl group but lacks the butyl and cyclopentyl groups.

Uniqueness

Butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of the butyl, cyclopentyl, and pyrazole moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H25N3

Molecular Weight

235.37 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C14H25N3/c1-3-4-9-15-10-13-11-17(16-12(13)2)14-7-5-6-8-14/h11,14-15H,3-10H2,1-2H3

InChI Key

JPJJJIQTCSDSGX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1C)C2CCCC2

Origin of Product

United States

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